Potassium trifluoro(4-methoxybenzyl)borate

Catalog No.
S943526
CAS No.
900810-91-5
M.F
C8H9BF3KO
M. Wt
228.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoro(4-methoxybenzyl)borate

CAS Number

900810-91-5

Product Name

Potassium trifluoro(4-methoxybenzyl)borate

IUPAC Name

potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

InChI

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

HCVMFMOAPUMWGJ-UHFFFAOYSA-N

SMILES

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]

Potassium trifluoro(4-methoxybenzyl)borate is a crystalline, solid organoboron compound valued for its stability and utility in palladium-catalyzed cross-coupling reactions. As part of the potassium organotrifluoroborate class, it offers significant handling advantages over corresponding boronic acids, which can be prone to decomposition and protodeboronation.[1][2][3][4] These salts are generally stable indefinitely in air and moisture, simplifying storage and improving reaction reproducibility.[1][2][5] The 4-methoxybenzyl group is an important structural motif, and the electron-donating nature of the methoxy substituent can influence reactivity in C-C bond formation compared to unsubstituted or electron-poor analogs.[6]

Replacing Potassium trifluoro(4-methoxybenzyl)borate with its corresponding boronic acid or other analogs is often unviable in process-sensitive applications. Boronic acids are susceptible to degradation via protodeboronation, especially when stored, which can lead to inconsistent reaction stoichiometry and lower product yields.[7][8] In contrast, trifluoroborate salts exhibit exceptional bench-top stability, eliminating a critical source of process variability.[2][5][9] Furthermore, the electronic properties conferred by the 4-methoxy group are not interchangeable with unsubstituted or electron-withdrawing substituents, as these changes directly impact transmetalation rates and overall reaction efficiency in cross-coupling protocols.[6] For applications requiring high reproducibility and precursor integrity, the trifluoroborate form is a more reliable procurement choice.

Enhanced Stability and Purity Over Boronic Acid Precursors

Potassium organotrifluoroborates are crystalline solids known to be significantly more stable against decomposition and moisture compared to their boronic acid counterparts.[1][9][10] Studies on heteroarylboronic acids, a class known for instability, showed that samples stored for several weeks gave trifluoroborates in low to moderate yields (31-69%) due to protodeboronation of the starting material. However, immediate conversion of fresh or recrystallized boronic acids resulted in excellent yields (up to 95%), demonstrating the superior stability and defined stoichiometry of the trifluoroborate form for storage and use.[11]

Evidence DimensionIsolated Yield after Conversion from Boronic Acid
Target Compound DataUp to 95% yield (when prepared from fresh/purified boronic acid)
Comparator Or BaselineAged, stored heteroarylboronic acids (31-69% yield)
Quantified DifferenceUp to a ~60% increase in effective reagent purity and stability.
ConditionsConversion of various heteroarylboronic acids to potassium heteroaryltrifluoroborates using KHF2.

For process scale-up and reproducible results, procuring the stable trifluoroborate salt avoids the material loss and stoichiometric uncertainty associated with degrading boronic acid precursors.

Demonstrated Precursor for One-Step 18F-Radiolabeling for PET Imaging

Aryltrifluoroborates serve as effective precursors for one-step aqueous 18F-labeling, a critical process for synthesizing Positron Emission Tomography (PET) tracers. This method avoids the harsher conditions or multi-step syntheses often required for other labeling strategies.[9][10] The stability of the trifluoroborate group allows it to be carried through complex syntheses before the final, time-sensitive radiolabeling step. While direct data for the 4-methoxybenzyl derivative is part of the broader class demonstration, the methodology provides a clear advantage over precursors that are incompatible with the required labeling conditions.

Evidence DimensionSynthetic Route Complexity
Target Compound DataOne-step aqueous 18F-labeling via isotope exchange.
Comparator Or BaselineMulti-step synthesis using prosthetic groups like 18F-SFB or harsh conditions for direct aromatic substitution.
Quantified DifferenceReduces synthesis from multiple steps to a single, final-step reaction.
ConditionsAqueous solution, typically with heating, for radiofluorination.

For developing PET radiopharmaceuticals, this compound offers a streamlined and mild route to the final 18F-labeled tracer, improving radiochemical yield and simplifying automation.

Synthesis of Complex Diarylmethane Scaffolds

This reagent is a suitable choice for constructing diarylmethane structures, which are common in pharmaceuticals. Its enhanced stability compared to the corresponding boronic acid ensures more reliable and reproducible outcomes in multi-step syntheses where precursor integrity is paramount.[9]

Development of Novel PET Radiotracers

As a stable precursor for late-stage 18F-fluorination, this compound is well-suited for research and development of novel PET imaging agents. Its ability to undergo one-step aqueous labeling simplifies the synthesis of tracers containing the 4-methoxybenzyl motif, streamlining the path from precursor to final radiopharmaceutical.[10]

Dates

Last modified: 08-16-2023

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